molecular formula C9H11BrO2 B8013260 2-Bromo-4-methoxy-1-(methoxymethyl)benzene

2-Bromo-4-methoxy-1-(methoxymethyl)benzene

Cat. No. B8013260
M. Wt: 231.09 g/mol
InChI Key: LLJMZDIXFOEALN-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-methoxy-1-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxy-1-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : A study by Akbaba et al. (2010) discusses the synthesis of a natural product, starting from a compound similar to 2-Bromo-4-methoxy-1-(methoxymethyl)benzene, highlighting its potential in synthesizing biologically active materials (Akbaba et al., 2010).

  • Building Blocks for Molecular Electronics : Stuhr-Hansen et al. (2005) identified simple and accessible aryl bromides, like 2-Bromo-4-methoxy-1-(methoxymethyl)benzene, as useful building blocks for thiol end-capped molecular wires, crucial in molecular electronics (Stuhr-Hansen et al., 2005).

  • Incorporation into Silica for Polymer Composites : Kubo et al. (2005) describe the use of a similar compound in the preparation of polymer/silica composites, suggesting potential applications in materials science (Kubo et al., 2005).

  • Antibacterial Applications : Research by Xu et al. (2003) on bromophenols, structurally related to 2-Bromo-4-methoxy-1-(methoxymethyl)benzene, indicates potential antibacterial applications, particularly in marine biology (Xu et al., 2003).

  • Synthesis of Fragrances : Scrivanti et al. (2008) discuss the catalytic coupling of β-methallyl alcohol with a compound similar to 2-Bromo-4-methoxy-1-(methoxymethyl)benzene, leading to the production of floral fragrances (Scrivanti et al., 2008).

  • Pharmaceutical Applications : A study by Pişkin et al. (2020) synthesizes new compounds for potential use in photodynamic therapy for cancer treatment, using a compound structurally related to 2-Bromo-4-methoxy-1-(methoxymethyl)benzene (Pişkin et al., 2020).

  • Electrochemical Applications : Kulangiappar et al. (2014) examine the electrochemical bromination of 4-methoxy toluene, a process relevant to the handling and transformation of compounds like 2-Bromo-4-methoxy-1-(methoxymethyl)benzene (Kulangiappar et al., 2014).

properties

IUPAC Name

2-bromo-4-methoxy-1-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMZDIXFOEALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-1-(methoxymethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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